4-Fluoro-1-isopropyl-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole
Description
4-Fluoro-1-isopropyl-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole (CAS: 1231930-37-2) is a fluorinated benzimidazole derivative featuring a boronic ester moiety. Its molecular formula is C₁₇H₂₄BFN₂O₂, with a molecular weight of 318.19 g/mol. The compound is stored under inert conditions (2–8°C) due to the hydrolytic sensitivity of the boronic ester group . Structurally, it contains:
Properties
IUPAC Name |
4-fluoro-2-methyl-1-propan-2-yl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BFN2O2/c1-10(2)21-11(3)20-15-13(19)8-12(9-14(15)21)18-22-16(4,5)17(6,7)23-18/h8-10H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSPISQCNSLJSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=C2)F)N=C(N3C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801114022 | |
| Record name | 4-Fluoro-2-methyl-1-(1-methylethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801114022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1231930-37-2 | |
| Record name | 4-Fluoro-2-methyl-1-(1-methylethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1231930-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-2-methyl-1-(1-methylethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801114022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-BenziMidazole, 4-fluoro-2-Methyl-1-(1-Methylethyl)-6-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound 4-Fluoro-1-isopropyl-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole (CAS No. 1231930-37-2) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : CHBFNO
- Molecular Weight : 318.19 g/mol
- Storage Conditions : Inert atmosphere at 2-8°C
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Initial studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in metabolic pathways. Specifically, compounds with similar structural motifs have shown activity as inhibitors of the Pregnane X receptor (PXR), which plays a crucial role in drug metabolism and transport.
Biological Activity Overview
The following table summarizes the key biological activities reported for this compound and its analogs:
Case Studies
- PXR Binding Affinity : In a study evaluating various compounds for their binding affinity to PXR, the compound demonstrated significant inverse agonistic activity with an IC50 value of approximately 3.0 μM. This suggests its potential as a selective modulator of drug metabolism pathways .
- Cytotoxicity against Cancer Cells : Research on the cytotoxic effects of similar benzimidazole derivatives revealed that compounds with structural similarities to our target exhibited promising results against various cancer cell lines, indicating a potential therapeutic application in oncology .
- Antimicrobial Properties : A comparative analysis indicated that derivatives of benzimidazole showed varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The specific compound may exhibit similar properties due to its structural characteristics .
Future Directions
Further research is warranted to elucidate the full spectrum of biological activities associated with this compound. Key areas for exploration include:
- Detailed pharmacokinetic studies to assess absorption, distribution, metabolism, and excretion (ADME).
- Investigation into the compound's effects on other nuclear receptors and enzymes.
- Clinical trials to evaluate efficacy and safety in human subjects.
Scientific Research Applications
Organic Synthesis
4-Fluoro-1-isopropyl-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole serves as a versatile building block in organic synthesis. Its dioxaborolane group facilitates cross-coupling reactions such as Suzuki-Miyaura reactions, which are crucial for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Medicinal Chemistry
The compound's structural features indicate potential applications in drug discovery and development. The benzimidazole core is known for its biological activity, including antifungal and anticancer properties. Research has shown that derivatives of benzimidazole can act as inhibitors for various enzymes and receptors . The incorporation of the fluorine atom may enhance the compound's metabolic stability and bioavailability.
Material Science
In material science, compounds containing boron are often utilized in the development of novel materials due to their unique electronic properties. The dioxaborolane moiety can be used to modify polymers or create new materials with specific optical or electronic characteristics .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole (CAS: 1231930-33-8)
- Key Differences : Bromine replaces the boronic ester at position 4.
- Molecular Weight : 271.13 g/mol .
- Applications : Serves as a precursor for synthesizing the target compound via Miyaura borylation .
- Reactivity : Bromine allows for nucleophilic substitution, while the boronic ester in the target compound enables cross-coupling .
2.1.2 4-Fluoro-1-isopropyl-2-(trifluoromethyl)-6-boronate Benzimidazole (Compound 43, )
- Key Differences : Trifluoromethyl group at position 2 vs. methyl in the target compound.
- Implications : The -CF₃ group increases lipophilicity and metabolic stability but may reduce solubility .
- Synthetic Utility : Both compounds are intermediates in pharmaceutical synthesis, but the target’s methyl group offers milder steric effects .
2.1.3 2-(4-Fluorophenyl)-6-methyl-1H-benzo[d]imidazole ()
- Key Differences : Lacks the boronic ester and isopropyl group; features a 4-fluorophenyl substituent.
- Molecular Weight : ~269 g/mol (calculated).
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Solubility | Stability | Key Functional Group |
|---|---|---|---|---|
| Target Compound (1231930-37-2) | 318.19 | Low in water | Moisture-sensitive | Boronic ester |
| 6-Bromo Analog (1231930-33-8) | 271.13 | Moderate in DMF | Air-stable | Bromine |
| 2-(4-Fluorophenyl)-6-methyl Derivative | ~269 | High in DMSO | Stable at RT | Phenyl, methyl |
Research Findings and Data
Stability and Handling
Preparation Methods
Starting Materials
- Aryl Halide Precursor: A 4-fluoro-1-isopropyl-2-methyl-6-halobenzo[d]imidazole (commonly bromide or iodide) is used as the substrate for borylation.
- Borylating Agent: Bis(pinacolato)diboron (B₂Pin₂) is the standard reagent for installing the pinacol boronate ester group.
- Catalyst: Palladium-based catalysts such as Pd(dppf)Cl₂ (dichlorobis(diphenylphosphino)ferrocene palladium(II)) are employed.
- Base: Potassium acetate (KOAc) or similar bases facilitate the transmetallation step.
- Solvent: Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.
Reaction Conditions
- Temperature: Mild heating, typically 60–80 °C, is applied to promote the reaction.
- Time: Reaction times range from 12 to 24 hours depending on scale and substrate reactivity.
- Atmosphere: Inert atmosphere (nitrogen or argon) to prevent catalyst deactivation.
Reaction Scheme
$$
\text{4-Fluoro-1-isopropyl-2-methyl-6-halobenzo[d]imidazole} + \text{B}2\text{Pin}2 \xrightarrow[\text{KOAc}]{\text{Pd(dppf)Cl}2, \text{THF}, \text{N}2, 60-80^\circ C} \text{Target Boronate Ester}
$$
Research Findings and Optimization Data
A representative palladium-catalyzed borylation reaction was optimized as follows:
| Parameter | Condition | Outcome |
|---|---|---|
| Catalyst loading | 4 mol% Pd(dppf)Cl₂ | High catalytic efficiency |
| Base | 3 equivalents KOAc | Facilitates transmetallation |
| Solvent | THF/H₂O (0.25 M) | Good solubility and reactivity |
| Temperature | 60–80 °C | Optimal for conversion |
| Reaction time | 18–24 hours | >80% isolated yield |
| Atmosphere | Nitrogen or argon | Prevents oxidation of catalyst |
The reaction typically yields the target compound in 82% isolated yield under optimized conditions, demonstrating high efficiency and reproducibility.
Alternative Preparation Routes
While the palladium-catalyzed borylation of aryl halides is the predominant method, alternative approaches include:
Direct C–H Borylation: Using iridium catalysts to directly borylate the aromatic C–H bond at position 6 of the benzo[d]imidazole ring. This method is less common due to regioselectivity challenges and lower yields for such substituted heterocycles.
Lithiation-Borylation Sequence: Directed ortho-lithiation of the benzo[d]imidazole followed by quenching with trialkyl borates and subsequent pinacol protection. This route requires stringent anhydrous conditions and careful control of lithiation regioselectivity.
Purification and Characterization
- Purification: The crude product is purified by column chromatography on silica gel using gradient elution with hexane/ethyl acetate mixtures.
- Characterization: Confirmed by NMR (^1H, ^13C, ^11B, ^19F), mass spectrometry, and melting point analysis. The presence of the boronate ester is verified by characteristic ^11B NMR signals and IR spectroscopy showing B–O stretches.
Data Table Summarizing Preparation Parameters
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Starting material | 4-Fluoro-1-isopropyl-2-methyl-6-bromobenzo[d]imidazole | Prepared or commercially sourced |
| Borylation reagent | Bis(pinacolato)diboron (B₂Pin₂) | Pinacol boronate source |
| Catalyst | Pd(dppf)Cl₂ (4 mol%) | Palladium catalyst |
| Base | KOAc (3 equiv) | Promotes transmetallation |
| Solvent | THF or THF/H₂O mixture | Ensures solubility |
| Temperature | 60–80 °C | Mild heating |
| Reaction time | 18–24 hours | Sufficient for completion |
| Atmosphere | Nitrogen or argon | Prevents catalyst oxidation |
| Yield | ~82% isolated | High efficiency |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-fluoro-1-isopropyl-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole?
- Methodology : The compound can be synthesized via Suzuki-Miyaura coupling, leveraging the boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) to cross-couple with halogenated benzimidazole precursors. Key steps include:
- Step 1 : Synthesis of the halogenated benzimidazole core (e.g., 6-bromo derivative) via cyclization of o-phenylenediamine analogs with appropriate fluorinated and alkyl-substituted ketones .
- Step 2 : Introducing the boronate ester via palladium-catalyzed coupling under anhydrous conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, in DMF/water at 80–100°C) .
- Validation : Confirm purity via HPLC (reported tR values for analogous compounds range from 5.85 to 30.19 min ) and structural integrity via <sup>1</sup>H/<sup>13</sup>C NMR and IR (e.g., absorption peaks at 3115–1511 cm<sup>−1</sup> for imidazole rings and boronate esters ).
Q. How should researchers handle and store this compound to ensure stability?
- Methodology :
- Storage : Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent hydrolysis of the boronate ester .
- Handling : Use anhydrous solvents (e.g., THF, DMF) and moisture-free conditions during reactions. Monitor for degradation via TLC or NMR (e.g., disappearance of the boronate peak at δ ~1.3 ppm ).
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- IR Spectroscopy : Identify functional groups (e.g., C-F stretch at ~1100 cm<sup>−1</sup>, B-O vibrations at ~1350 cm<sup>−1</sup>) .
- NMR : Use <sup>1</sup>H NMR to confirm substituents (e.g., isopropyl doublet at δ ~1.2–1.5 ppm, aromatic protons at δ ~6.5–8.0 ppm) and <sup>13</sup>C NMR to resolve quaternary carbons (e.g., boronate ester carbons at δ ~25–30 ppm) .
- Mass Spectrometry : Confirm molecular weight (318.19 g/mol) via ESI-MS or MALDI-TOF .
Advanced Research Questions
Q. How does the boronate ester moiety influence the compound’s reactivity in cross-coupling reactions?
- Methodology :
- Mechanistic Studies : Perform kinetic experiments under varying conditions (e.g., catalyst loadings, temperatures) to assess transmetallation efficiency. Compare with analogous aryl halides lacking the boronate group .
- Computational Modeling : Use DFT calculations to evaluate electronic effects of the 4-fluoro and methyl substituents on the boronate’s Lewis acidity and coupling efficiency .
Q. What strategies can mitigate low yields in multi-step syntheses of this compound?
- Methodology :
- Optimization : Screen catalysts (e.g., PdCl₂(dppf) vs. Pd(PPh₃)₄) and bases (K₃PO₄ vs. Na₂CO₃) for Suzuki coupling. For cyclization steps, vary solvents (e.g., EtOH vs. DMSO) and temperatures .
- Contingency for Low-Yield Steps : For intermediates with <10% yield (e.g., hydroxylated analogs ), employ protecting groups (e.g., TBS for -OH) or flow chemistry to enhance throughput .
Q. How can computational tools predict the biological activity of this compound?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or enzymes with ATP-binding pockets). Compare binding poses of analogs with varying substituents (e.g., fluorophenyl vs. bromophenyl ).
- QSAR Models : Train models on datasets of imidazole derivatives with known IC50 values to correlate electronic descriptors (e.g., Hammett σ) with activity .
Q. What are the implications of structural contradictions in reported analogs (e.g., conflicting melting points or spectral data)?
- Methodology :
- Data Reconciliation : Reproduce syntheses of conflicting analogs (e.g., compound 8 in with 5% yield) to identify procedural variables (e.g., moisture sensitivity, side reactions).
- Advanced Characterization : Use X-ray crystallography (as in ) to resolve ambiguities in regiochemistry or stereochemistry.
Safety and Hazard Mitigation
Q. What precautions are necessary given the compound’s hazard profile (H302, H315, H319, H335)?
- Methodology :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
